![molecular formula C20H22FN3O4 B2933351 1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-77-6](/img/structure/B2933351.png)
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as DMFU and is a urea derivative that has been synthesized using a specific method. Additionally, we will list future directions for research on this compound.
Scientific Research Applications
Compulsive Food Consumption Research
- Study : "Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats" (Piccoli et al., 2012)
- Application : This study examined the effects of certain orexin receptor antagonists in a binge-eating model in rats. It provides insight into the role of these receptors in compulsive food seeking and intake, potentially guiding the development of novel treatments for eating disorders (Piccoli et al., 2012).
Sexual Health Research
- Study : "5-HT2C receptors mediate penile erections in rats: actions of novel and selective agonists and antagonists" (Millan et al., 1997)
- Application : This research focused on understanding the role of 5-HT2C receptors in mediating penile erections in rats. The study provides a foundation for developing treatments for sexual dysfunction (Millan et al., 1997).
Anticancer Research
- Study : "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" (Feng et al., 2020)
- Application : The study involved designing, synthesizing, and evaluating derivatives for their antiproliferative activity against various cancer cell lines. This research is significant for developing new anticancer drugs (Feng et al., 2020).
Neuropharmacology Research
- Study : "Effects of the Allosteric Antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 Receptor Modulation in the Cerebellum" (Wang et al., 2011)
- Application : Investigating the effects of PSNCBAM-1 on cannabinoid CB1 receptor modulation in the cerebellum. Such studies contribute to understanding and potentially treating conditions associated with cannabinoid receptor dysregulation (Wang et al., 2011).
Corrosion Inhibition
- Study : "Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as a corrosion inhibitor for mild steel in 1 N HCL" (Mistry et al., 2011)
- Application : This study explores the use of triazinyl urea derivatives as corrosion inhibitors for mild steel. It's relevant for industrial applications where corrosion prevention is crucial (Mistry et al., 2011).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-16-7-8-17(18(10-16)28-2)23-20(26)22-11-13-9-19(25)24(12-13)15-5-3-14(21)4-6-15/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYVUYBLVHEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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